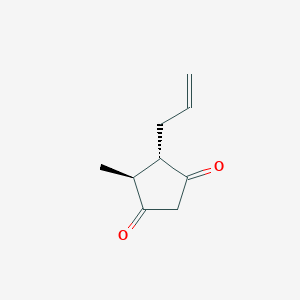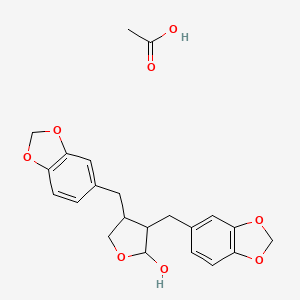
Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol is a complex organic compound with the molecular formula C22H24O8. It is also known by other names such as (2S,3R,4R)-3,4-bis(Benzo[d][1,3]dioxol-5-ylmethyl)tetrahydrofuran-2-ol and tetrahydro-3,4-dipiperonylfuran-2-ol . This compound features a unique structure that includes a tetrahydrofuran ring and two benzodioxole groups, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 1,3-benzodioxole derivatives and tetrahydrofuran in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses, such as in drug development.
Mécanisme D'action
The mechanism by which acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furanol, 3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-: This compound shares a similar structure but differs in specific functional groups.
1,3-Benzodioxol-5-ol: Another related compound with a simpler structure and different chemical properties.
Uniqueness
Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol is unique due to its specific combination of functional groups and structural features.
Propriétés
Numéro CAS |
79320-77-7 |
|---|---|
Formule moléculaire |
C22H24O8 |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol |
InChI |
InChI=1S/C20H20O6.C2H4O2/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16;1-2(3)4/h1-4,7-8,14-15,20-21H,5-6,9-11H2;1H3,(H,3,4) |
Clé InChI |
BMLVDHROVGJWAA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


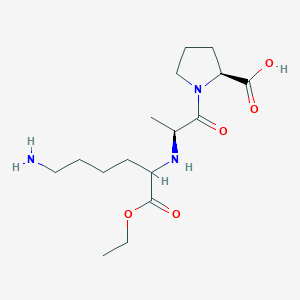

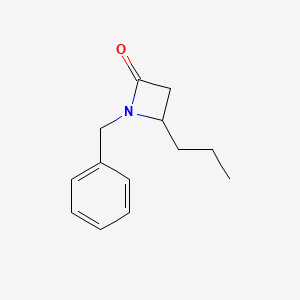
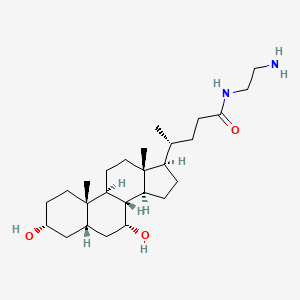
![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)
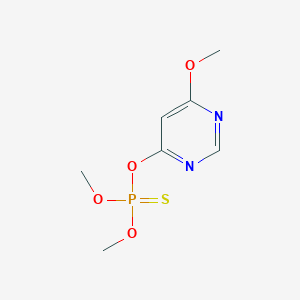




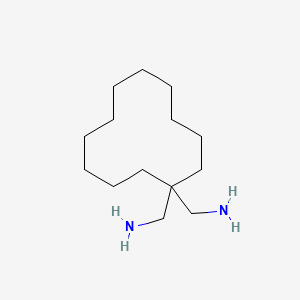
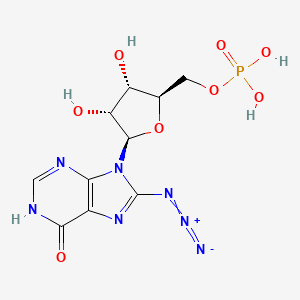
![N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14445638.png)
